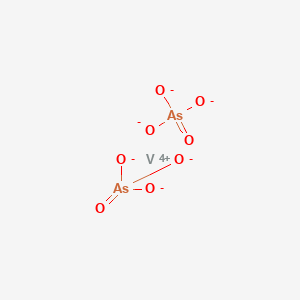
vanadium(4+);diarsorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium(4+);diarsorate is a compound that features vanadium in the +4 oxidation state, coordinated with diarsorate ligands. Vanadium is a transition metal known for its multiple oxidation states, which contribute to its versatility in various chemical reactions and applications. The compound’s unique structure and properties make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vanadium(4+);diarsorate typically involves the reaction of vanadium(IV) salts with diarsorate ligands under controlled conditions. One common method is the microwave-assisted precipitation process, which allows for precise control over particle size and structure . The reaction is usually carried out in an aqueous solution, with the pH and temperature carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of vanadium-based compounds often involves the reduction of vanadium pentoxide (V2O5) with a reducing agent such as calcium or zinc . The resulting vanadium(IV) compound can then be reacted with diarsorate ligands to produce this compound. This process may involve high-temperature conditions and the use of specialized equipment to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Vanadium(4+);diarsorate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s ability to participate in redox reactions is particularly noteworthy, as vanadium can easily switch between different oxidation states .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can be achieved using reducing agents like zinc dust or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the replacement of diarsorate ligands with other ligands, such as phosphates or sulfates, under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) compounds, while reduction can produce vanadium(III) or vanadium(II) species .
Scientific Research Applications
Vanadium(4+);diarsorate has a wide range of scientific research applications due to its unique chemical properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides.
Mechanism of Action
The mechanism of action of vanadium(4+);diarsorate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules . In biological systems, vanadium compounds are known to inhibit protein tyrosine phosphatases, which play a crucial role in regulating cellular signaling pathways . This inhibition can lead to changes in cellular metabolism and function, contributing to the compound’s therapeutic potential.
Comparison with Similar Compounds
- Vanadium(IV) oxide (VO2)
- Vanadium(V) oxide (V2O5)
- Vanadium(III) chloride (VCl3)
- Vanadium(II) sulfate (VSO4)
Properties
CAS No. |
99035-51-5 |
|---|---|
Molecular Formula |
As2O8V-2 |
Molecular Weight |
328.78 g/mol |
IUPAC Name |
vanadium(4+);diarsorate |
InChI |
InChI=1S/2AsH3O4.V/c2*2-1(3,4)5;/h2*(H3,2,3,4,5);/q;;+4/p-6 |
InChI Key |
HJPORXWMYGWPIH-UHFFFAOYSA-H |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[V+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















